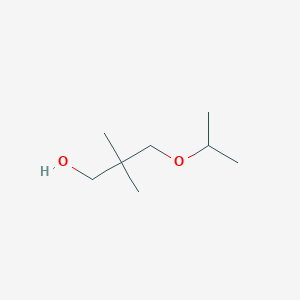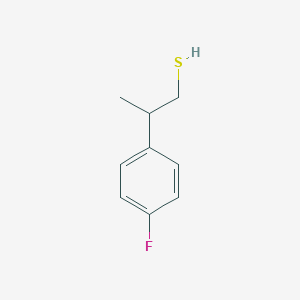
2-(4-Fluorophenyl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)propane-1-thiol is an organic compound characterized by the presence of a thiol group attached to a propane chain, which is further substituted with a 4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)propane-1-thiol typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the preparation of this compound may involve the use of Grignard reagents. For instance, 4-fluorophenyl magnesium bromide can be reacted with 1-chloropropane-2-thiol under the influence of a nickel catalyst to produce the target compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. This reaction is typically facilitated by oxidizing agents such as iodine or bromine.
Reduction: The compound can be reduced back to its thiol form from disulfides using reducing agents like zinc and acid.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Iodine or bromine in an aqueous or organic solvent.
Reduction: Zinc and hydrochloric acid.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Propane-1-thiol: Lacks the fluorophenyl group, making it less reactive in certain substitution reactions.
4-Fluorobenzyl thiol: Similar structure but differs in the position of the thiol group, affecting its reactivity and applications.
2-(4-Fluorophenyl)ethane-1-thiol: Shorter carbon chain, which can influence its physical properties and reactivity.
Uniqueness: 2-(4-Fluorophenyl)propane-1-thiol is unique due to the presence of both the fluorophenyl group and the thiol group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C9H11FS |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11FS/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 |
Clé InChI |
HFSBUZWOSYTYIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CS)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


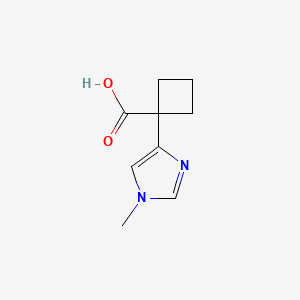

![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)


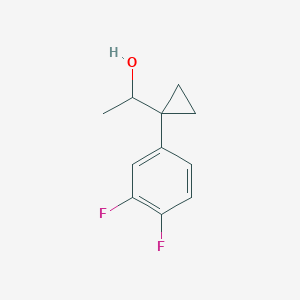



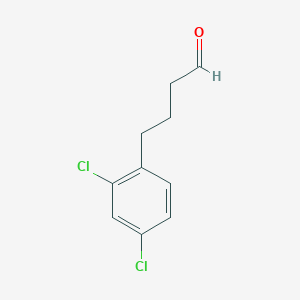
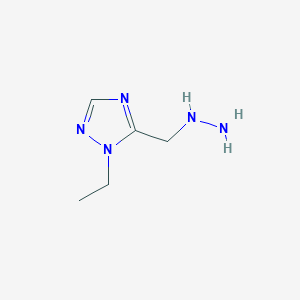
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
